5-Bromo-6-chloro-4-methylpyridin-3-amine
Description
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHSISIVLKCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-96-9 | |
| Record name | 5-bromo-6-chloro-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenation Steps
Bromination: The bromination of 2-chloro-4-methylpyridine is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed under controlled conditions to avoid over-bromination or undesired side reactions. Solvents such as dichloromethane or acetonitrile are typically used, and temperature control is critical.
Chlorination: Alternatively, chlorination of 2-bromo-4-methylpyridine can be carried out using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These reagents enable the introduction of chlorine selectively at the 6-position.
Amination at the 3-Position
Amination is often performed by nucleophilic substitution of a suitable leaving group at the 3-position or by direct amination using ammonia or primary amines under pressure and elevated temperature.
A pressure tube method has been reported for related aminopyridine derivatives, where high heat and pressure facilitate the reaction between dibromopyridine derivatives and methylamine to yield 2-bromo-6-methylaminopyridine intermediates. This method involves monitoring the reaction by thin-layer chromatography (TLC) and purification by sublimation or chromatography.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | 2-chloro-4-methylpyridine, Br2 or NBS, solvent (DCM/ACN), 0–25°C | Selective bromination at 5-position | 60–80 | Control temperature to prevent polybromination |
| Chlorination | 2-bromo-4-methylpyridine, SOCl2 or PCl5, reflux | Introduction of chlorine at 6-position | 55–75 | Requires careful quenching and handling of reagents |
| Amination | Dibromopyridine, methylamine, pressure tube, 100–150°C, 24–48 h | Amination at 3-position | 37–54 | Monitored by TLC, purified by sublimation, characterized by NMR |
The pressure tube method for amination has proven effective for synthesizing related aminopyridines, such as 2-bromo-6-methylaminopyridine, with yields ranging from 37.7% to 54.1%. This method allows for high pressure and temperature to drive the reaction forward, which is essential due to the low reactivity of the halogenated pyridine ring.
Attempts to perform further amination or ligand coupling using palladium-catalyzed cross-coupling or base-mediated amination have encountered challenges, particularly in achieving substitution without decomposition or incomplete reaction.
Industrial scale-up focuses on optimizing halogenation steps to maximize regioselectivity and minimize by-products, followed by efficient amination under controlled conditions.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of 2-chloro-4-methylpyridine | 2-chloro-4-methylpyridine | Br2 or NBS | 0–25°C, solvent | High regioselectivity | Requires careful control to avoid over-bromination |
| Chlorination of 2-bromo-4-methylpyridine | 2-bromo-4-methylpyridine | SOCl2 or PCl5 | Reflux | Efficient chlorine introduction | Handling hazardous reagents |
| Amination via pressure tube | Dibromopyridine derivatives | Methylamine, pressure tube | 100–150°C, 24–48 h | Enables substitution on less reactive ring | Moderate yields, requires high pressure |
The preparation of 5-Bromo-6-chloro-4-methylpyridin-3-amine involves strategic halogenation followed by amination. The most effective methods combine selective bromination and chlorination steps with high-pressure amination protocols. While yields can be moderate, these methods provide access to the compound with sufficient purity for research and pharmaceutical applications. Further optimization, especially in amination coupling reactions, remains an area of active research.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium tert-butoxide, potassium carbonate.
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products:
Substituted Pyridines: Products formed by substitution reactions.
Biaryl Compounds: Products formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-6-chloro-4-methylpyridin-3-amine has been investigated for its potential as a pharmacophore in drug development. Research indicates that it may exhibit:
- Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
- Antimicrobial Activity : Demonstrated efficacy against various pathogens, as shown in a case study where the Minimum Inhibitory Concentration (MIC) was evaluated:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
These results suggest its viability as a lead compound for developing new antimicrobial therapies .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives, enhancing its utility in synthetic pathways.
Material Science
The compound is utilized in producing advanced materials, including:
- Liquid Crystals : Important for display technologies.
- Organic Semiconductors : Useful in electronic devices due to its unique electronic properties.
The biological activity of this compound is attributed to its interaction with specific biological targets. The halogen substituents enhance binding affinity towards enzymes or receptors, potentially leading to significant pharmacological effects .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated significant activity against common pathogens, supporting its potential use in developing new antimicrobial agents.
Synthesis of Derivatives
Research has demonstrated that this compound can be used as a precursor for synthesizing various biologically active compounds through substitution reactions and coupling reactions. This versatility makes it a crucial component in medicinal chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Positional Isomerism
- Halogen Placement : The positions of bromine and chlorine significantly influence reactivity. For example, This compound (Br at C5, Cl at C6) exhibits stronger electron-withdrawing effects compared to 2-Bromo-6-chloro-5-methylpyridin-3-amine (Br at C2), which may alter its nucleophilic substitution tendencies .
Pharmacological Relevance
While direct activity data for This compound is scarce, related compounds highlight trends:
- Halogenated Pyridines : Bromine and chlorine atoms enhance lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Methyl Groups : Methyl substituents, as seen in 5-Bromo-6-methylpyridin-3-amine , can improve metabolic stability by blocking oxidation sites .
Biological Activity
5-Bromo-6-chloro-4-methylpyridin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and data.
Overview of the Compound
This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the pyridine ring. This configuration is significant for its reactivity and interaction with biological targets. The compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents.
The compound can be synthesized through various chemical reactions including:
- Substitution Reactions : The bromine and chlorine atoms can be substituted with other nucleophiles, enhancing the compound's versatility in synthetic applications.
- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds with arylboronic acids .
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Amines, thiols | Nucleophilic substitution |
| Suzuki Coupling | Arylboronic acids, palladium catalysts | Tetrahydrofuran (THF), DMF |
| Oxidation | Oxidizing agents | Varies |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, it has been reported to inhibit various Gram-positive and Gram-negative bacterial strains, as well as fungi like Candida albicans .
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
These results highlight the compound's potential as a lead agent in developing new antimicrobial therapies .
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, potentially leading to a more pronounced pharmacological effect. Additionally, the compound may influence cellular pathways through redox reactions .
Comparison with Similar Compounds
In comparison with related compounds, such as 5-Bromo-2-chloro-4-methylpyridin-3-amine and 5-Bromo-4-methylpyridin-3-amine, this compound demonstrates unique reactivity patterns due to the specific positioning of its substituents. This specificity can affect its interaction with biological systems and its overall efficacy as a drug candidate.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-6-chloro-4-methylpyridin-3-amine?
Methodological Answer: Synthesis typically involves halogenation and amination steps. For example, starting from a substituted pyridine scaffold, bromination at the 5-position and chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Subsequent introduction of the amine group at the 3-position may employ Buchwald-Hartwig amination or catalytic hydrogenation with ammonia. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity, as noted in analogous bromo-chloro pyridinamine syntheses .
Q. How can the compound’s purity and structural identity be validated?
Methodological Answer:
- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Gas chromatography (GC) is suitable for volatile derivatives.
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and coupling patterns. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight. Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-Br/C-Cl bonds .
Q. What are the critical storage conditions for this compound?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation via moisture or light exposure. Desiccants like silica gel should be included in storage containers. For long-term stability, consider lyophilization if the compound is soluble in volatile solvents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Exact exchange functionals (e.g., hybrid functionals) improve accuracy for halogenated systems by accounting for electron correlation effects. For thermochemical properties, combine gradient-corrected exchange-correlation functionals (e.g., Becke’s 1993 method) with exact-exchange terms to minimize deviations in atomization energies (<3 kcal/mol) .
Q. How should researchers address discrepancies between computational predictions and experimental data?
Methodological Answer:
- Re-evaluate Functional Choices : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions) or post-Hartree-Fock methods (e.g., MP2) for improved accuracy.
- Experimental Replication : Verify reaction conditions (e.g., solvent polarity, temperature) that may influence tautomerism or crystal packing.
- Error Analysis : Quantify systematic errors in computational models (e.g., basis set incompleteness) using benchmarks against high-quality crystallographic or spectroscopic data .
Q. What strategies optimize regioselectivity in halogenation reactions for similar pyridinamine derivatives?
Methodological Answer:
- Directing Groups : Utilize protective groups (e.g., Boc on the amine) to direct halogenation to specific positions.
- Metal Catalysis : Pd-catalyzed C-H activation can enhance selectivity for bromination/chlorination at electron-deficient sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at meta/para positions due to charge stabilization .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
